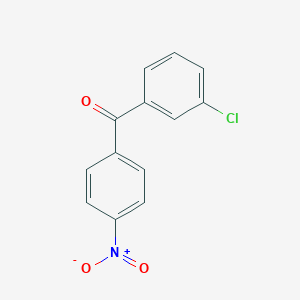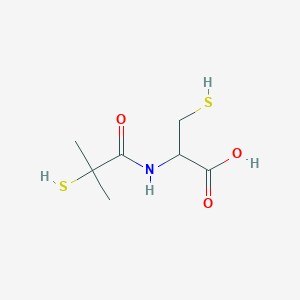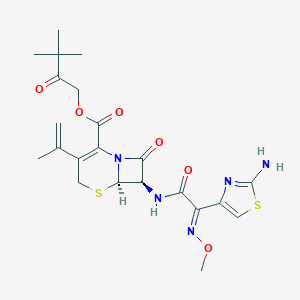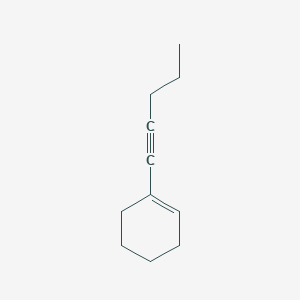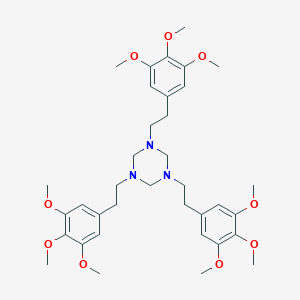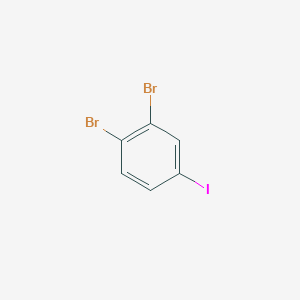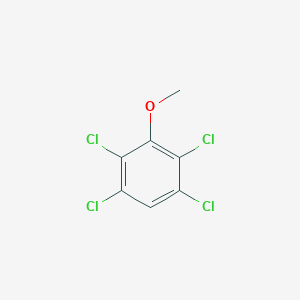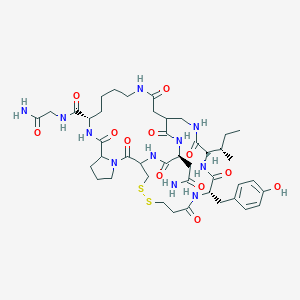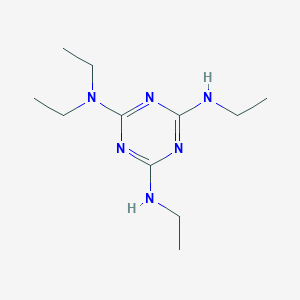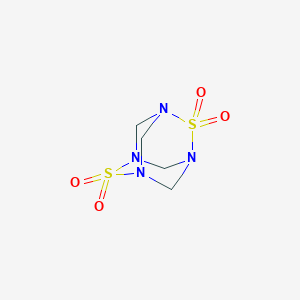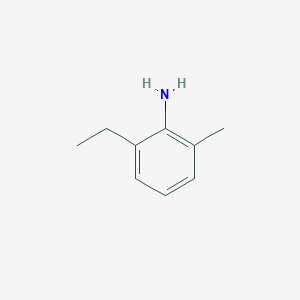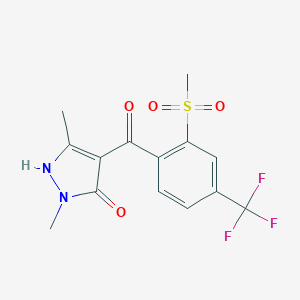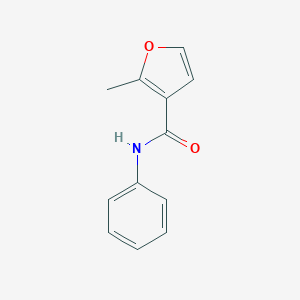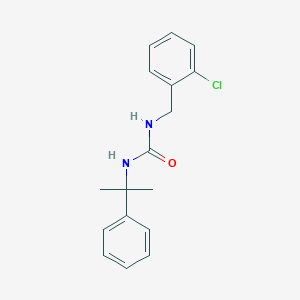
Cumyluron
Descripción general
Descripción
Cumyluron is a chemical compound with the IUPAC name 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea . It is also known by its Chinese name 二苯隆, French name cumyluron (n.m.), and Russian name кумилурон .
Synthesis Analysis
The synthesis of Cumyluron involves the reaction of substituted benzylamine with benzyl isocyanate . The analytical method for Cumyluron in water and soil has been validated using LC-MS/MS .
Molecular Structure Analysis
Cumyluron has a molecular formula of C17H19ClN2O . Its average mass is 302.799 Da and its monoisotopic mass is 302.118591 Da .
Chemical Reactions Analysis
Cumyluron is analyzed using Liquid Chromatography with tandem Mass Spectrometry detection (LC-MS/MS) . The analytical method is designed for the quantitative determination of Cumyluron in water at the stated LOQ of 0.100 μg/L .
Physical And Chemical Properties Analysis
Cumyluron is a white, odorless, crystalline solid . It has a density of 1.2±0.1 g/cm³, a boiling point of 503.0±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 85.9±0.3 cm³ .
Aplicaciones Científicas De Investigación
1. Preemergence Annual Bluegrass Control on Creeping Bentgrass Putting Greens
- Methods of Application : Cumyluron was applied at a rate of 8,600 g ai ha-1. The application was done four times over two years, in spring and fall each year .
- Results : Cumyluron did not significantly injure creeping bentgrass putting green turf, reduce quality, or reduce NDVI (Normalized Difference Vegetative Index). It reduced the area under the progress curve (AUPC) for annual bluegrass cover following the treatments. A concomitant increase in creeping bentgrass cover AUPC was also observed from the treatments that reduced annual bluegrass cover .
2. Safe Use on Dormant and Postdormant Hybrid Bermudagrass Putting Green Turf
- Summary of Application : Cumyluron is used as a herbicide on hybrid bermudagrass putting green turf. It is evaluated for its safety when applied during full dormancy and post dormancy .
- Methods of Application : Cumyluron was applied at a rate of 6,450 g ai ha-1 .
- Results : The studies suggest that cumyluron is safe to use on hybrid bermudagrass, regardless of application timing .
Safety And Hazards
Cumyluron can cause eye irritation and is harmful if swallowed . Prolonged or repeated exposure can cause damage to the liver, blood, and kidneys . It is recommended to wash off immediately with soap and plenty of water in case of skin contact, and to rinse cautiously with water for several minutes in case of eye contact .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOULHXXDFBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052862 | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cumyluron | |
CAS RN |
99485-76-4 | |
| Record name | Cumyluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cumyluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUMYLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

